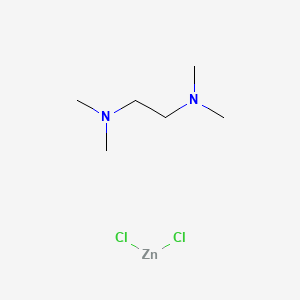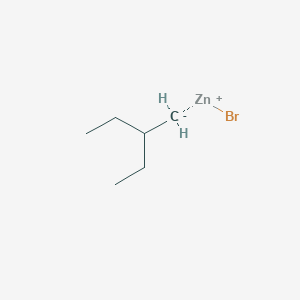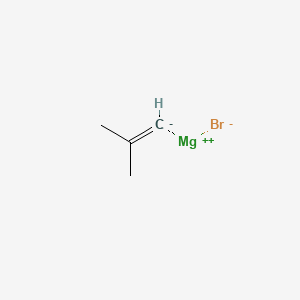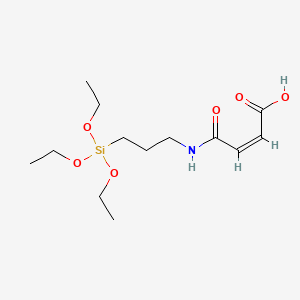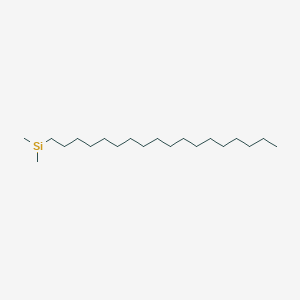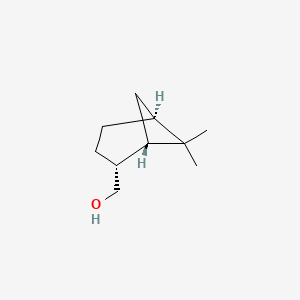
(-)-cis-Myrtanol
概要
説明
(-)-cis-Myrtanol: is a naturally occurring monoterpenoid alcohol. It is a chiral compound, meaning it has non-superimposable mirror images, and the (-)-cis isomer is one of these enantiomers. This compound is found in various essential oils and is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries.
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Myrtenal: One common method to synthesize (-)-cis-Myrtanol involves the hydrogenation of myrtenal. This reaction typically uses a palladium on carbon catalyst under mild hydrogenation conditions.
Reduction of Myrtenone: Another method involves the reduction of myrtenone using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is carried out in an inert solvent like tetrahydrofuran or diethyl ether.
Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrogenation of myrtenal due to its efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the desired isomer.
化学反応の分析
Types of Reactions:
Oxidation: (-)-cis-Myrtanol can undergo oxidation reactions to form myrtenal or myrtenone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Myrtenal and myrtenone.
Reduction: Various alcohol derivatives.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (-)-cis-Myrtanol is used as a starting material in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: The compound is studied for its role in insect pheromones, particularly in the attraction of certain insect species.
Medicine:
Antimicrobial Properties: Research has shown that this compound exhibits antimicrobial activity, making it a potential candidate for developing new antimicrobial agents.
Industry:
Fragrance and Flavor: Due to its pleasant aroma, this compound is widely used in the formulation of perfumes, colognes, and flavoring agents in the food industry.
作用機序
Molecular Targets and Pathways: (-)-cis-Myrtanol exerts its effects primarily through interactions with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. In antimicrobial applications, this compound disrupts the cell membranes of microorganisms, leading to cell lysis and death.
類似化合物との比較
(+)-cis-Myrtanol: The enantiomer of (-)-cis-Myrtanol, which has similar chemical properties but may differ in biological activity and aroma.
Myrtenal: An aldehyde derivative of myrtanol, used in similar applications but with different chemical reactivity.
Myrtenone: A ketone derivative, also used in fragrance and flavor industries.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and biological activities compared to its enantiomer and other related compounds. This uniqueness makes it particularly valuable in applications where specific sensory or biological effects are desired.
特性
CAS番号 |
51152-12-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
[(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9-/m0/s1 |
InChIキー |
LDWAIHWGMRVEFR-YIZRAAEISA-N |
SMILES |
CC1(C2CCC(C1C2)CO)C |
異性体SMILES |
CC1([C@@H]2CC[C@H]([C@@H]1C2)CO)C |
正規SMILES |
CC1(C2CCC(C1C2)CO)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)
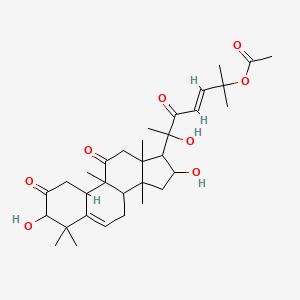
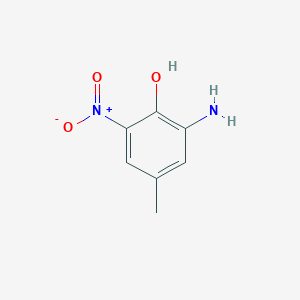
![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)
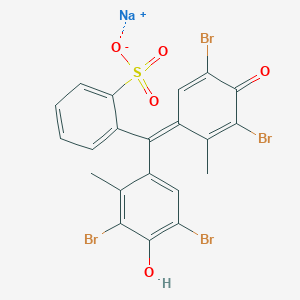
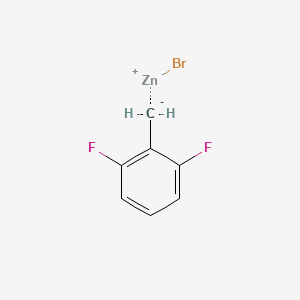
![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)
